molecular formula C20H23NO5S B15212134 Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B15212134
M. Wt: 389.5 g/mol
InChI Key: BFWWWLACAPBGSN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(2,6-dimethylphenoxy)sulfinyl-N-methylcarbamate

InChI

InChI=1S/C20H23NO5S/c1-13-8-6-9-14(2)17(13)26-27(23)21(5)19(22)24-16-11-7-10-15-12-20(3,4)25-18(15)16/h6-11H,12H2,1-5H3

InChI Key

BFWWWLACAPBGSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OS(=O)N(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of 2,6-dimethylphenol with a sulfinylating agent to form the corresponding sulfinyl derivative. This intermediate is then reacted with a carbamic acid derivative under controlled conditions to yield the final ester product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The choice of catalysts and solvents can significantly impact the overall process, and optimization is often required to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

Scientific Research Applications

Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 77248-44-3
  • Molecular Formula: C₆H₅₃NO₅S (C₂₀H₂₃NO₅S)
  • Molecular Weight : 389.50 g/mol
  • Synonyms: ((2,6-Xylyl)sulfinyl)methylcarbamic acid 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (2,2-dimethyl-3H-benzofuran-7-yl) N-[(2,6-dimethylphenoxy)sulfinylmethyl]carbamate .

Structural Features :

  • Contains a 2,3-dihydro-2,2-dimethylbenzofuran core linked to a sulfinyl-substituted carbamate group.
  • The sulfinyl group [(2,6-dimethylphenoxy)sulfinyl] imparts polarity and influences metabolic pathways .
Table 1: Structural and Toxicological Comparison
Compound Molecular Formula Key Substituent Oral LD₅₀ (mg/kg, rat) Regulatory Status
Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester C₂₀H₂₃NO₅S (2,6-dimethylphenoxy)sulfinyl 100 Not explicitly listed in major PIC or CERCLA lists
Carbofuran (CAS 1563-66-2) C₁₂H₁₅NO₃ Methylcarbamate 99 Banned in EU; restricted in the U.S. (EPA)
Carbosulfan (CAS 55285-14-8) C₂₀H₃₂N₂O₃S Dibutylamino-thio 250 (estimated) Severely restricted (PIC Convention)
Methiocarb (CAS 2032-65-7) C₁₁H₁₅NO₂S 3,5-dimethyl-4-(methylthio)phenyl 95 Restricted in EU; phased out in agriculture
Key Findings :

Structural Variations: Carbofuran: Simplest structure with a methylcarbamate group. Higher water solubility compared to sulfinyl derivatives . Carbosulfan: Contains a dibutylamino-thio group, enhancing lipophilicity and persistence in lipid-rich environments .

Toxicity Profiles :

  • The target compound (LD₅₀ = 100 mg/kg) is slightly more toxic than Carbofuran (LD₅₀ = 99 mg/kg) but less toxic than Carbosulfan (LD₅₀ ~250 mg/kg) .
  • Methiocarb’s LD₅₀ (95 mg/kg) reflects its potency as a cholinesterase inhibitor, similar to other methylcarbamates .

Regulatory and Environmental Impact: Carbosulfan and Carbofuran are heavily regulated due to high toxicity to non-target species (e.g., birds) and persistence in soil .

Metabolic Pathways :

  • Sulfinyl groups (target compound) may undergo oxidation to sulfones, while thio groups (Carbosulfan) form sulfoxides, both altering bioavailability and toxicity .
  • Carbofuran degrades to 3-hydroxycarbofuran, a potent neurotoxin, highlighting the risks of metabolite formation .

Biological Activity

Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound in focus, Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (CAS: 77248-44-3), exhibits potential therapeutic properties that merit detailed examination. This article explores its biological activity, supported by data tables and relevant research findings.

The molecular formula of the compound is C20H23NO5SC_{20}H_{23}NO_5S with a molar mass of 389.47 g/mol. The compound is characterized by a carbamate functional group, which is known for its stability and ability to interact with biological targets effectively.

PropertyValue
Molecular Formula C20H23NO5S
Molar Mass 389.47 g/mol
CAS Number 77248-44-3

Carbamate compounds generally function as enzyme inhibitors or modulators. They can interact with various receptors and enzymes due to their ability to form hydrogen bonds and stabilize conformations necessary for biological activity. The specific interactions of this compound can include:

  • Inhibition of Acetylcholinesterase : Similar carbamates often inhibit this enzyme, leading to increased levels of acetylcholine in synaptic clefts.
  • Modulation of GABAergic Activity : Some studies suggest that carbamates can enhance GABA receptor activity, contributing to their anxiolytic effects.

Anticonvulsant Effects

Research indicates that carbamate derivatives may exhibit anticonvulsant properties. For instance, compounds similar to the one in focus have been tested for their efficacy in treating epilepsy and related disorders. A study highlighted the anticonvulsant activity of carbamate compounds in animal models, demonstrating significant reductions in seizure frequency and intensity .

Neuroprotective Properties

The neuroprotective effects of carbamates are attributed to their ability to modulate neurotransmitter systems and inhibit neuroinflammation. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis .

Case Studies

  • Anticonvulsant Activity Study
    • Objective : Evaluate the anticonvulsant effects of similar carbamate derivatives.
    • Method : Administration of the compound in rodent models.
    • Results : Significant reduction in seizure activity was observed compared to control groups .
  • Neuroprotection Against Oxidative Stress
    • Objective : Assess the protective effects on neuronal cells exposed to oxidative stress.
    • Method : Cell culture studies with varying concentrations of the compound.
    • Results : Enhanced cell viability and reduced markers of oxidative damage were noted .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves introducing the sulfinyl group to the carbamic acid moiety, which is sensitive to oxidation and steric hindrance. A method analogous to carbofuran synthesis (treating the 7-hydroxy precursor with isocyanate derivatives and a base like triethylamine) may be adapted . Key parameters include:

  • Temperature control : Reactions should be conducted below 30°C to avoid sulfoxide decomposition.
  • Solvent selection : Ethers (e.g., THF) are preferred due to their inertness toward sulfinyl groups.
  • Catalyst use : Triethylamine enhances nucleophilicity of intermediates. Yield optimization requires monitoring by HPLC or TLC to track intermediate formation .

Q. How can researchers ensure compound stability during storage and experimentation?

The sulfinyl group is prone to hydrolysis and thermal degradation. Recommendations:

  • Storage : Under inert gas (argon) at –20°C in amber vials to prevent light-induced radical reactions.
  • Handling : Avoid aqueous solvents at neutral/basic pH; use anhydrous acetonitrile or DMF for dissolution.
  • Decomposition products : Monitor NOx and SOx emissions during heating (e.g., DSC analysis) .

Q. What analytical methods are most effective for purity assessment?

  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • Mass spectrometry : ESI-MS in positive mode shows [M+H]<sup>+</sup> at m/z 390.5 (theoretical: 389.50) .
  • NMR : Key signals include δ 2.3 ppm (2,6-dimethylphenoxy protons) and δ 3.8 ppm (sulfinyl-methyl group) .

Advanced Research Questions

Q. How does the sulfinyl group influence toxicity compared to analogous carbamates (e.g., carbofuran)?

The sulfinyl moiety increases electrophilicity, enhancing interaction with acetylcholinesterase (AChE). Toxicity

CompoundOral LD50 (rat)Primary Toxic Mechanism
Target compound100 mg/kgAChE inhibition + SOx release
Carbofuran (CAS 1563-66-2)8 mg/kgAChE inhibition
Advanced studies should use in vitro AChE assays and compare IC50 values under varying redox conditions.

Q. What experimental strategies can elucidate degradation pathways in environmental matrices?

  • Photolysis : Expose to UV-Vis light (λ = 254 nm) in aqueous acetonitrile; monitor by LC-MS for sulfonic acid derivatives.
  • Hydrolysis : At pH 9, the sulfinyl group converts to sulfone, confirmed by <sup>1</sup>H NMR δ 3.6 ppm (sulfone-methyl) .
  • Microbial degradation : Use soil microcosms with Pseudomonas spp.; track metabolites via HRMS.

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Model the sulfinyl group’s orientation in AChE’s active site (PDB ID 1ACJ) using AutoDock Vina.
  • QM/MM simulations : Calculate activation energy for sulfoxide-to-sulfone conversion in enzymatic environments.
  • ADMET prediction : Use SwissADME to assess blood-brain barrier penetration (logP = 2.1 suggests moderate permeability) .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueCritical ParametersReference
Synthesis optimizationHPLC monitoringColumn: C18, flow rate: 1 mL/min
Toxicity screeningEllman’s AChE assaypH 7.4, 25°C, DTNB indicator
Degradation analysisLC-HRMSESI negative mode, m/z 50–600

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